Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine
Description
Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine (molecular formula: C₃₀H₃₀BNO₂; molecular weight: 447.38 g/mol) is a triarylamine derivative featuring a central phenyl ring substituted with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and two biphenyl groups. This structure combines the electron-rich triarylamine core, known for hole-transport properties in optoelectronics, with a boronate ester that enables further functionalization via Suzuki-Miyaura cross-coupling reactions. Applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for synthesizing conjugated polymers .
Properties
IUPAC Name |
N,N-bis(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-19-25-34(26-20-31)38(32-21-15-29(16-22-32)27-11-7-5-8-12-27)33-23-17-30(18-24-33)28-13-9-6-10-14-28/h5-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBFNLGEMHNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine typically involves the reaction of biphenyl derivatives with boronic esters under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine is utilized in various organic synthesis reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds and is widely used to synthesize complex organic molecules.
Case Study : A study demonstrated the use of this compound as a coupling partner in the synthesis of cycloparaphenylenes. The compound facilitated selective syntheses through orthogonal Suzuki-Miyaura cross-coupling reactions .
Materials Science
This compound serves as a precursor for synthesizing novel materials with tailored properties. Its ability to form stable bonds with various substrates allows for the development of advanced materials used in electronics and photonics.
Application Example :
- Organic Light Emitting Diodes (OLEDs) : Compounds similar to this compound are investigated for their potential use in OLEDs due to their excellent charge transport properties and stability .
Pharmaceutical Chemistry
The structural features of this compound make it a candidate for drug development. Its ability to act as a ligand can be exploited in designing pharmaceuticals that target specific biological pathways.
Research Insight : Recent studies have focused on the application of dioxaborolane derivatives in medicinal chemistry due to their ability to form stable complexes with various biomolecules .
Mechanism of Action
The mechanism of action of Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic molecules and materials .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and applications of Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine and analogous compounds:
Key Observations:
Electronic Properties: The target compound’s bis-biphenylamine core enhances π-conjugation compared to simpler diphenylamine () or aniline () derivatives, improving charge transport in optoelectronic devices.
Boronate Reactivity :
- All boronate esters () enable Suzuki-Miyaura cross-coupling, but steric hindrance from bulky groups (e.g., biphenyl in the target compound) may reduce reaction rates compared to less hindered analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Solubility and Processability :
- Hexyloxy substituents () improve solubility in organic solvents, facilitating solution-processing for thin-film devices. The target compound’s lack of alkyl chains may require specialized solvents or blending with polymers.
Applications :
- Biomedical vs. Materials Focus: Boronates in (PET tracer precursor) and (sensors) target biomedical applications, whereas the triarylamine-based compounds () prioritize optoelectronic performance.
Research Findings and Performance
Optoelectronic Performance :
- Triarylamines with extended conjugation (e.g., target compound, ) exhibit higher hole mobility (~10⁻³ cm²/V·s) than diphenylamine derivatives (, ~10⁻⁴ cm²/V·s) due to reduced recombination losses .
- Thiophene-containing triarylamines () show redshifted absorption/emission spectra compared to purely aromatic systems, making them suitable for low-bandgap applications .
Sensing vs. Device Integration :
- Boronate-based probes () leverage H₂O₂ reactivity for fluorescence quenching, whereas the target compound’s boronate group is primarily a synthetic handle for further functionalization .
Biological Activity
Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine (CAS No. 952431-30-0) is a complex organic compound that exhibits significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C36H34BNO2
- Molecular Weight : 523.47 g/mol
- Structure : The compound consists of biphenyl units linked to a phenyl group that contains a boron-containing dioxaborolane moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antitumor Activity : Several studies have indicated that biphenyl derivatives possess antitumor properties. For instance, biphenyl compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the biphenyl structure has been linked to antimicrobial activity against a range of pathogens. Research highlights that modifications in the biphenyl framework can enhance the efficacy against bacterial and fungal strains .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Some biphenyl derivatives act as kinase inhibitors, which are crucial in signaling pathways related to cell growth and proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against tumor cells.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes and purification methods for Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine?
Methodological Answer:
The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction , leveraging the boronate ester group for aryl-aryl bond formation. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) are common conditions . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. High-purity (>97%) batches can be achieved via recrystallization from ethanol or dichloromethane-hexane mixtures, as validated by HPLC .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aromatic proton environments and biphenyl connectivity. The ¹¹B NMR signal near 30–35 ppm confirms the integrity of the dioxaborolane ring .
- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peak at m/z 587.3).
- HPLC-PDA : Purity assessment (>97%) with a C18 column and acetonitrile/water mobile phase .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%).
Basic: How should researchers assess the compound’s stability under varying laboratory conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC under nitrogen to identify decomposition thresholds (expected >250°C for dioxaborolanes) .
- Hydrolytic Stability : Monitor boronate ester integrity via ¹¹B NMR in D₂O/THF mixtures; hydrolysis manifests as a shift to ~10 ppm (boric acid) .
- Light Sensitivity : Store in amber vials and test photostability under UV-vis irradiation (λ = 365 nm) for OLED-related applications .
Advanced: What computational strategies can elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
- Reaction Pathway Screening : Use ICReDD’s quantum-chemical workflow to predict side reactions (e.g., protodeboronation) and optimize catalytic systems .
- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents (e.g., THF vs. DMF) for material science applications .
Advanced: How should contradictory data on reaction yields or byproduct formation be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent ratio) causing yield disparities .
- In Situ Monitoring : Use ReactIR or LC-MS to detect transient intermediates (e.g., boronic acid derivatives) that may explain byproducts .
- Cross-Validation : Compare synthetic batches with independent characterization (e.g., X-ray crystallography for structural confirmation) .
Advanced: What strategies enable electronic property modulation for organic electronics applications?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to the biphenyl core to lower HOMO levels, enhancing hole transport in OLEDs .
- Coordination Studies : Screen metal complexes (e.g., Ir(III)) for phosphorescent emission tuning using cyclic voltammetry and UV-vis absorption .
- Thin-Film Characterization : Use AFM and GIWAXS to correlate molecular packing with charge mobility in OFET devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
